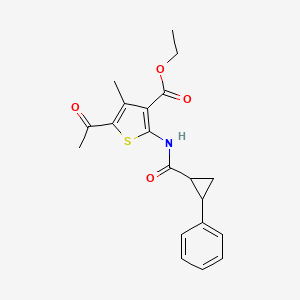![molecular formula C14H15FN4O3 B5474125 5-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5474125.png)
5-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a morpholine ring, an oxadiazole ring, and a carboxamide group. Each of these groups can contribute to the compound’s physical and chemical properties, as well as its potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction. The morpholine ring could be formed via a ring-closing reaction, and the oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity and could participate in pi stacking interactions. The morpholine ring is a heterocycle that could participate in hydrogen bonding, and the oxadiazole ring is a heteroaromatic ring that could contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the phenyl ring could be replaced via a nucleophilic aromatic substitution reaction. The morpholine ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar fluorophenyl group and the polar morpholine ring. Its stability could be influenced by the aromatic oxadiazole ring .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[2-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c15-10-3-1-9(2-4-10)11-7-19(5-6-21-11)8-12-17-14(13(16)20)18-22-12/h1-4,11H,5-8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXQZXIEDSQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC(=NO2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B5474048.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5474051.png)
![4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5474059.png)
![3-(1,3-benzodioxol-5-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5474062.png)
![4-[(E)-2-(5-phenyl-1H-pyrazol-4-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5474070.png)

![3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5474094.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5474100.png)
![1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-4-ol](/img/structure/B5474133.png)
![5-acetyl-3-amino-4-(2-furyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5474140.png)
![ethyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5474147.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5474154.png)
![3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B5474159.png)
![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5474163.png)
